molecular formula C18H12O6 B14918649 1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate

1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B14918649
M. Wt: 324.3 g/mol
InChI Key: CJIHEBITJWMYKP-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-hydroxycoumarin with benzodioxole-5-carbaldehyde in the presence of a base such as piperidine . The reaction is usually conducted in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. In cancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound interacts with microtubules, disrupting their assembly and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate is unique due to its combined structural features of benzodioxole and chromene. This combination enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H12O6/c19-17(13-8-12-3-1-2-4-14(12)24-18(13)20)21-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2

InChI Key

CJIHEBITJWMYKP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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